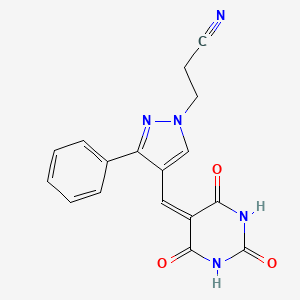

![molecular formula C16H19F2N3O5S B2491645 N'-cyclopropyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide CAS No. 872976-69-7](/img/structure/B2491645.png)

N'-cyclopropyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

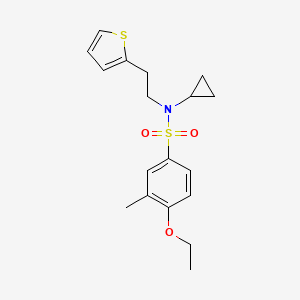

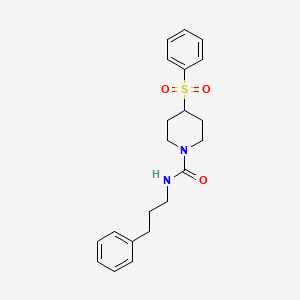

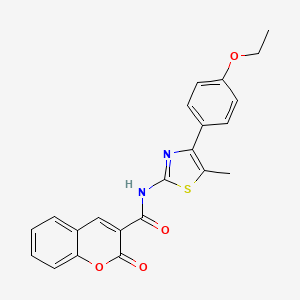

The synthesis of complex molecules often involves stereoselective reactions and cycloadditions. For instance, the stereoselective [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes, facilitated by a removable PhSO₂CF₂ group, represents a method for the synthesis of cyclic sulfoximines, indicating the significance of difluorinated groups in facilitating such reactions (Ye et al., 2014). Similarly, gold(I)-catalyzed oxidative cyclopropanation of 1,6-enynes derived from propiolamides using diphenyl sulfoxide as an oxidant demonstrates the versatility of catalysis in constructing cyclopropane rings (Yeom & Shin, 2013).

Molecular Structure Analysis

Understanding the molecular structure of compounds involves techniques such as X-ray diffraction analysis. The reactions of sulfur ylides with α,β-unsaturated thioamides leading to dihydrothiophenes and cyclopropanes, where structures were confirmed by X-ray analysis, highlight the importance of structural elucidation in chemistry (Samet et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest may include cycloadditions, sulfonylations, and transformations involving cyclic compounds. The synthesis and transformation of cyclic sulfoximines into cyclic sulfinamides, facilitated by difluoro(phenylsulfonyl)methyl groups, provide insights into the type of chemical reactions and transformations that similar compounds might undergo (Ye et al., 2014).

Physical Properties Analysis

The physical properties of compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties can be inferred from studies on similar compounds, such as the cyclization reactions of N-(cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-α-(methylsulphinyl)acetamide, which also involve understanding the conditions under which these compounds are stable or reactive (Ishibashi et al., 1985).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under various conditions, and compatibility with different reagents, are fundamental for applying the compound in practical scenarios. The copper-catalyzed arylsulfonylation and cyclizative carbonation of N-(arylsulfonyl)acrylamides, for example, showcase the compound's reactivity and potential for forming sulfonated compounds in a single pot (Wang et al., 2017).

properties

IUPAC Name |

N'-cyclopropyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N3O5S/c17-10-2-5-12(18)13(8-10)27(24,25)21-6-1-7-26-14(21)9-19-15(22)16(23)20-11-3-4-11/h2,5,8,11,14H,1,3-4,6-7,9H2,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQHHHBJSSKTKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NC2CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2491566.png)

![2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2491571.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2491572.png)

![[2-(2-Oxopropoxy)phenoxy]acetic acid](/img/structure/B2491576.png)

![3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2491578.png)

![(5R)-1,4-Diaza-bicyclo[3.2.1]octane](/img/structure/B2491581.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone](/img/structure/B2491583.png)